molecular formula C20H21N3O2 B2920803 2-(cyclopropylmethoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]pyridine-4-carboxamide CAS No. 2034359-46-9

2-(cyclopropylmethoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]pyridine-4-carboxamide

Cat. No.: B2920803
CAS No.: 2034359-46-9
M. Wt: 335.407
InChI Key: SMOZIOOWGMTCPT-UHFFFAOYSA-N
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Description

2-(cyclopropylmethoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]pyridine-4-carboxamide is a complex organic compound that features a pyridine ring, an indole moiety, and a cyclopropylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyridine ring, the introduction of the indole moiety, and the attachment of the cyclopropylmethoxy group. Common synthetic routes may involve:

    Formation of the Pyridine Ring: This can be achieved through various cyclization reactions.

    Introduction of the Indole Moiety: This step often involves the use of indole derivatives and coupling reactions.

    Attachment of the Cyclopropylmethoxy Group: This can be done through etherification reactions using cyclopropylmethanol and appropriate catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylmethoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(cyclopropylmethoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(cyclopropylmethoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]pyridine-3-carboxamide: Similar structure with a different position of the carboxamide group.

    2-(cyclopropylmethoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]pyridine-4-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide group.

Uniqueness

2-(cyclopropylmethoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]pyridine-4-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-(cyclopropylmethoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-13-8-17-9-15(4-5-18(17)23-13)11-22-20(24)16-6-7-21-19(10-16)25-12-14-2-3-14/h4-10,14,23H,2-3,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOZIOOWGMTCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=NC=C3)OCC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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